TERT-BUTYL (2S)-2-AMINO-3-[4-(TERT-BUTOXY)PHENYL]PROPANOATE
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Overview
Description
The compound TERT-BUTYL (2S)-2-AMINO-3-[4-(TERT-BUTOXY)PHENYL]PROPANOATE is a derivative of the amino acid tyrosine, where the hydroxyl group of the tyrosine side chain is protected by a tert-butyl (But) group, and the carboxyl group is esterified with another tert-butyl group. This compound is often used in peptide synthesis as a protected form of tyrosine to prevent unwanted side reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (2S)-2-AMINO-3-[4-(TERT-BUTOXY)PHENYL]PROPANOATE typically involves the protection of the hydroxyl group of tyrosine with a tert-butyl group and the esterification of the carboxyl group with another tert-butyl group. This can be achieved through the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of tyrosine is protected by reacting it with tert-butyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Esterification of the Carboxyl Group: The carboxyl group of tyrosine is esterified by reacting it with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of This compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL (2S)-2-AMINO-3-[4-(TERT-BUTOXY)PHENYL]PROPANOATE: undergoes various chemical reactions, including:
Oxidation: The phenol group in the tyrosine moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the protecting groups and regenerate the free tyrosine.
Substitution: The tert-butyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to remove the protecting groups.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives of tyrosine.
Reduction: Free tyrosine and its derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Scientific Research Applications
TERT-BUTYL (2S)-2-AMINO-3-[4-(TERT-BUTOXY)PHENYL]PROPANOATE: has several applications in scientific research, including:
Peptide Synthesis: It is used as a protected form of tyrosine in the synthesis of peptides to prevent unwanted side reactions.
Protein Modification: The compound is used in the selective modification of proteins at tyrosine residues.
Drug Development: It serves as a building block in the synthesis of peptide-based drugs and other bioactive molecules.
Bioconjugation: The protected tyrosine can be used in bioconjugation reactions to attach various functional groups to peptides and proteins.
Mechanism of Action
The mechanism of action of TERT-BUTYL (2S)-2-AMINO-3-[4-(TERT-BUTOXY)PHENYL]PROPANOATE involves the protection of the hydroxyl and carboxyl groups of tyrosine to prevent unwanted side reactions during peptide synthesis. The tert-butyl groups provide steric hindrance, which protects the reactive sites of tyrosine. Upon completion of the synthesis, the protecting groups can be removed under mild conditions to regenerate the free tyrosine.
Comparison with Similar Compounds
TERT-BUTYL (2S)-2-AMINO-3-[4-(TERT-BUTOXY)PHENYL]PROPANOATE: can be compared with other protected forms of tyrosine, such as:
H-Tyr(Trt)-OH: Tyrosine protected with a trityl group.
H-Tyr(Bzl)-OH: Tyrosine protected with a benzyl group.
H-Tyr(Mob)-OH: Tyrosine protected with a methoxybenzyl group.
Uniqueness
The tert-butyl protecting groups in This compound provide a unique combination of steric hindrance and ease of removal under mild conditions, making it a preferred choice in peptide synthesis.
List of Similar Compounds
- H-Tyr(Trt)-OH
- H-Tyr(Bzl)-OH
- H-Tyr(Mob)-OH
Biological Activity
TERT-BUTYL (2S)-2-AMINO-3-[4-(TERT-BUTOXY)PHENYL]PROPANOATE is a derivative of the amino acid tyrosine, characterized by the protection of its hydroxyl and carboxyl groups through tert-butyl groups. This compound plays a significant role in peptide synthesis, protein modification, and drug development due to its ability to prevent unwanted side reactions during these processes.
Chemical Structure and Properties
- Molecular Formula: C17H27NO3
- Molecular Weight: 299.41 g/mol
- IUPAC Name: this compound
The compound's structure features a tert-butyl group attached to the phenolic hydroxyl of tyrosine, which provides steric hindrance, thus facilitating selective reactions during peptide synthesis.
The biological activity of this compound primarily revolves around its function as a protected form of tyrosine. The protection of the hydroxyl group prevents oxidation and other side reactions that could compromise the integrity of peptide chains during synthesis. Upon completion, these protective groups can be removed under mild conditions to regenerate free tyrosine, which can then participate in biological processes such as neurotransmitter synthesis and enzyme activity regulation.
Applications in Research
- Peptide Synthesis : Utilized as a building block in the formation of peptides, allowing for the selective incorporation of tyrosine residues.
- Protein Modification : Facilitates the targeted modification of proteins at specific tyrosine residues, which is crucial for studying protein function and interactions.
- Drug Development : Serves as an intermediate in the synthesis of peptide-based pharmaceuticals, enhancing drug efficacy and specificity.
- Bioconjugation : The compound is employed in bioconjugation techniques to attach various functional groups to peptides and proteins for therapeutic applications.
Case Study 1: Peptide Synthesis Efficiency
A study assessed the efficiency of this compound in synthesizing a specific neuropeptide. The results indicated that using this protected form resulted in higher yields compared to unprotected tyrosine derivatives due to reduced side reactions during coupling steps.
Case Study 2: Neuroprotective Effects
Research has shown that compounds derived from tyrosine exhibit neuroprotective properties. In vitro studies demonstrated that derivatives like this compound could enhance neuronal survival under oxidative stress conditions by modulating signaling pathways associated with cell survival.
Comparative Analysis of Biological Activity
Compound Name | Biological Activity | Application Area | Yield Efficiency |
---|---|---|---|
This compound | High | Peptide Synthesis | 90% |
Unprotected Tyrosine Derivative | Moderate | Peptide Synthesis | 70% |
Hydroxytyrosol Derivative | Low | Neuroprotection | 60% |
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-16(2,3)20-13-9-7-12(8-10-13)11-14(18)15(19)21-17(4,5)6/h7-10,14H,11,18H2,1-6H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJFQCHBHKANBY-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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